molecular formula C15H19N3O4S B7094988 N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide

N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide

Cat. No.: B7094988
M. Wt: 337.4 g/mol
InChI Key: DSHYCCPYBXTRAL-UHFFFAOYSA-N
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Description

N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a pyridazinone core, which is often associated with various biological activities.

Properties

IUPAC Name

N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11(2)10-22-13-4-6-14(7-5-13)23(20,21)17-12-8-15(19)18(3)16-9-12/h4-9,11,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHYCCPYBXTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=O)N(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Sulfonamide Formation: The pyridazinone intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-6-oxopyridazin-4-yl)-4-(2-methylpropoxy)benzenesulfonamide: shares similarities with other sulfonamides, such as:

Uniqueness

What sets this compound apart is its unique pyridazinone core, which imparts distinct biological activities not commonly found in other sulfonamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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